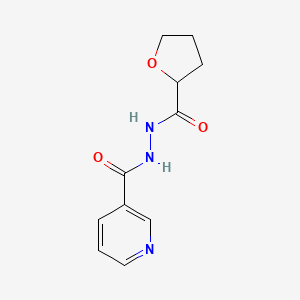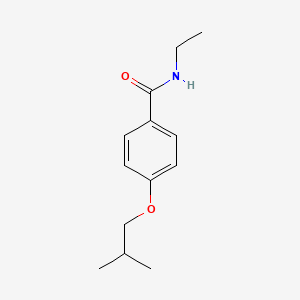![molecular formula C12H15ClN2O2 B4406788 {2-[2-(1H-imidazol-1-yl)ethoxy]phenyl}methanol hydrochloride](/img/structure/B4406788.png)
{2-[2-(1H-imidazol-1-yl)ethoxy]phenyl}methanol hydrochloride
Descripción general
Descripción
{2-[2-(1H-imidazol-1-yl)ethoxy]phenyl}methanol hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is known for its ability to interact with various biological systems, making it an essential tool for researchers who are interested in studying the biochemical and physiological effects of different compounds on living organisms.
Mecanismo De Acción
The mechanism of action of {2-[2-(1H-imidazol-1-yl)ethoxy]phenyl}methanol hydrochloride is not well-understood. However, it is believed that this compound interacts with various biological systems, including the cardiovascular system and the immune system, to produce its effects. This compound has been shown to inhibit the activity of certain enzymes and to modulate the expression of certain genes, which may contribute to its effects on living organisms.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on living organisms. This compound has been shown to reduce blood pressure and to improve heart function in animal models. This compound has also been shown to have anti-inflammatory effects and to modulate the immune response in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using {2-[2-(1H-imidazol-1-yl)ethoxy]phenyl}methanol hydrochloride in lab experiments is its ability to interact with various biological systems. This compound can be used to study the effects of different drugs on the cardiovascular system, the immune system, and other biological systems. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound can be toxic at high doses, which may limit its use in certain experiments.
Direcciones Futuras
There are many future directions for the use of {2-[2-(1H-imidazol-1-yl)ethoxy]phenyl}methanol hydrochloride in scientific research. One of the most promising directions is in the development of new drugs for the treatment of heart diseases and cancer. Researchers are also interested in studying the effects of this compound on other biological systems, such as the nervous system and the endocrine system. Furthermore, there is a need for more research on the safety and toxicity of this compound, which may help to determine its potential applications in medicine.
Aplicaciones Científicas De Investigación
{2-[2-(1H-imidazol-1-yl)ethoxy]phenyl}methanol hydrochloride has been used in various scientific research applications. One of the most significant applications of this compound is in the field of cardiovascular research. Researchers have used this compound to study the effects of different drugs on the cardiovascular system and to develop new drugs for the treatment of heart diseases. This compound has also been used in cancer research to study the effects of different drugs on cancer cells and to develop new cancer treatments.
Propiedades
IUPAC Name |
[2-(2-imidazol-1-ylethoxy)phenyl]methanol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2.ClH/c15-9-11-3-1-2-4-12(11)16-8-7-14-6-5-13-10-14;/h1-6,10,15H,7-9H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTFATIVUWDKZTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)OCCN2C=CN=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{4-[4-(1-piperidinyl)butoxy]phenyl}methanol hydrochloride](/img/structure/B4406709.png)
![2-{[4-allyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B4406711.png)
![4-{[(5-chloro-2-methoxyphenyl)amino]carbonyl}phenyl propionate](/img/structure/B4406714.png)
![4-[(cyclohexylamino)carbonyl]phenyl propionate](/img/structure/B4406722.png)
![2-[(1-adamantylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4406728.png)


![N-{5-chloro-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-2-yl}-1,3,4-thiadiazol-2-amine](/img/structure/B4406744.png)
![2-[2-(cyclohexylamino)-2-oxoethoxy]-N-(2-phenylethyl)benzamide](/img/structure/B4406749.png)

![4-(allyloxy)-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B4406757.png)


![2-[(5,6-diphenyl-1,2,4-triazin-3-yl)thio]-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B4406813.png)